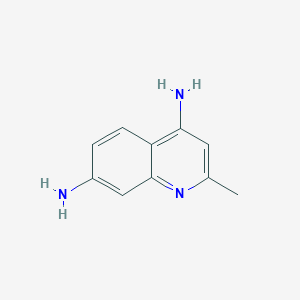
7-Methoxy-3-methyl-1,2-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-methyl-1,2-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This specific compound is characterized by the presence of a methoxy group at the 7th position and a methyl group at the 3rd position on the dihydroisoquinoline skeleton
Métodos De Preparación
The synthesis of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Análisis De Reacciones Químicas
7-Methoxy-3-methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution: The methoxy and methyl groups on the compound can undergo substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Methoxy-3-methyl-1,2-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives, including this compound, are studied for their potential biological activities.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biological Studies: Researchers investigate the biological activities of this compound to understand its potential therapeutic effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, isoquinoline derivatives are known to interact with various enzymes and receptors in the body. These interactions can lead to a range of biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparación Con Compuestos Similares
7-Methoxy-3-methyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound has two methoxy groups at the 6th and 7th positions, which may result in different chemical and biological properties.
3-Methyl-6-methoxy-7-ethoxy-3,4-dihydroisoquinoline: The presence of an ethoxy group at the 7th position introduces additional steric and electronic effects.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C11H13NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-6,12H,7H2,1-2H3 |
Clave InChI |
WZRROCOENFWVKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CN1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)
![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)




![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)



